molecular formula C19H18N6 B6468347 2-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-1,8-naphthyridine CAS No. 2640949-32-0

2-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-1,8-naphthyridine

Cat. No.: B6468347
CAS No.: 2640949-32-0
M. Wt: 330.4 g/mol
InChI Key: FPBXUUDOQRRGGC-UHFFFAOYSA-N
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Description

“2-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-1,8-naphthyridine” is a complex organic compound that belongs to the family of N-heterocyclic compounds . It contains both pyrazole and pyrimidine rings . These types of compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of similar compounds involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, which leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These are then used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH leads to the formation of products . These products, according to the data of 1H NMR spectra, existed in CDCl3 or DMSO-d6 solutions exclusively in 4-ylidene form .

Mechanism of Action

Target of Action

The primary targets of the compound “2-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-1,8-naphthyridine” are currently unknown. The compound is structurally related to pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .

Mode of Action

Based on its structural similarity to pyrazolo[1,5-a]pyrimidines , it may interact with its targets through similar mechanisms These could involve binding to specific receptors or enzymes, leading to changes in cellular processes

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Pyrazolo[1,5-a]pyrimidines have been studied for their optical properties, suggesting potential applications in imaging and sensing

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to pyrazolo[1,5-a]pyrimidines , it may have similar effects, such as altering optical properties within cells . .

Properties

IUPAC Name

2-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-2-15-3-4-16(23-18(15)20-8-1)14-6-11-24(12-7-14)19-17-5-9-22-25(17)13-10-21-19/h1-5,8-10,13-14H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBXUUDOQRRGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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